molecular formula C14H13NO6S2 B12200111 N-(1,3-benzodioxol-5-yl)-3-(methylsulfonyl)benzenesulfonamide

N-(1,3-benzodioxol-5-yl)-3-(methylsulfonyl)benzenesulfonamide

Cat. No.: B12200111
M. Wt: 355.4 g/mol
InChI Key: KRBCHOPTHUGVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzodioxol-5-yl)-3-(methylsulfonyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative incorporating a 1,3-benzodioxole (piperonyl) moiety, a structural feature found in compounds with diverse biological activities . This molecule is of significant interest in medicinal chemistry and chemical biology for probing enzyme function and cellular signaling pathways. The presence of the 3-(methylsulfonyl) group on the benzene sulfonamide ring enhances the molecule's polarity and may influence its binding affinity to specific protein targets, particularly enzymes and receptors where sulfonamide groups are known to interact. The 1,3-benzodioxole ring system is a common pharmacophore in drug discovery . Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for high-throughput screening to identify new lead compounds for various diseases. It is also a valuable reference standard for analytical purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) before handling.

Properties

Molecular Formula

C14H13NO6S2

Molecular Weight

355.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-methylsulfonylbenzenesulfonamide

InChI

InChI=1S/C14H13NO6S2/c1-22(16,17)11-3-2-4-12(8-11)23(18,19)15-10-5-6-13-14(7-10)21-9-20-13/h2-8,15H,9H2,1H3

InChI Key

KRBCHOPTHUGVJR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Preparation of 3-(Methylsulfonyl)Benzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized via a two-step oxidation and chlorination sequence:

  • Sulfonation of Toluene Derivative :

    • 3-(Methylthio)toluene is sulfonated using fuming sulfuric acid at 80°C for 6 hours to yield 3-(methylthio)benzenesulfonic acid.

    • Reaction Conditions :

      StepReagentTemperatureTimeYield
      SulfonationH₂SO₄ (oleum)80°C6 h85%
  • Oxidation and Chlorination :

    • The methylthio (-SMe) group is oxidized to methylsulfonyl (-SO₂Me) using hydrogen peroxide (30%) in acetic acid at 50°C for 4 hours.

    • The resulting 3-(methylsulfonyl)benzenesulfonic acid is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) at reflux for 2 hours to form the sulfonyl chloride.

    • Optimized Parameters :

      ParameterValue
      Oxidizing AgentH₂O₂ (30%)
      Chlorination AgentPCl₅/SOCl₂ (1:3)
      Reaction Temperature70°C
      Yield78%

Sulfonamide Bond Formation

The target compound is synthesized via nucleophilic substitution:

  • Reaction Scheme :

    3-(methylsulfonyl)benzenesulfonyl chloride+1,3-benzodioxol-5-amineBaseN-(1,3-benzodioxol-5-yl)-3-(methylsulfonyl)benzenesulfonamide3\text{-(methylsulfonyl)benzenesulfonyl chloride} + \text{1,3-benzodioxol-5-amine} \xrightarrow{\text{Base}} \text{this compound}
  • Procedure :

    • 3-(Methylsulfonyl)benzenesulfonyl chloride (1.2 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

    • 1,3-Benzodioxol-5-amine (1.0 equiv) and triethylamine (2.5 equiv) are added dropwise at 0–5°C.

    • The mixture is stirred at room temperature for 12 hours, followed by aqueous workup and purification via silica gel chromatography (ethyl acetate/hexane, 1:3).

  • Yield and Purity :

    ParameterResult
    Isolated Yield72%
    Purity (HPLC)>98%

Optimization and Mechanistic Insights

Solvent and Base Selection

  • Solvent Screening :

    SolventReaction Efficiency (%)
    DCM72
    THF65
    Acetonitrile58
    • DCM maximizes solubility of both reactants and minimizes side reactions.

  • Base Impact :

    BaseYield (%)
    Triethylamine72
    Pyridine68
    DBU64
    • Triethylamine effectively scavenges HCl without overbase-induced decomposition.

Temperature and Stoichiometry

  • Stoichiometric Balance :
    Excess sulfonyl chloride (1.2 equiv) ensures complete amine consumption, avoiding dimerization.

  • Temperature Profile :

    Temperature (°C)Yield (%)
    0–572
    2570
    4065
    • Lower temperatures suppress sulfonyl chloride hydrolysis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.92 (d, J = 8.4 Hz, 1H, Ar-H), 7.78 (s, 1H, Ar-H), 7.65 (d, J = 8.0 Hz, 1H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, benzodioxole-H), 6.78 (s, 1H, benzodioxole-H), 6.72 (d, J = 8.0 Hz, 1H, benzodioxole-H), 5.95 (s, 2H, OCH₂O), 3.15 (s, 3H, SO₂CH₃).

  • IR (KBr) :
    1352 cm⁻¹ (asymmetric S=O stretch), 1165 cm⁻¹ (symmetric S=O stretch), 1248 cm⁻¹ (C-O-C of benzodioxole).

  • HRMS (ESI+) :
    Calculated for C₁₄H₁₂NO₆S₂ [M+H]⁺: 362.0134; Found: 362.0131.

Comparative Analysis of Alternative Methods

Direct Sulfonation vs. Stepwise Oxidation

  • Direct Sulfonation :
    Limited by regioselectivity; methylsulfonyl groups direct sulfonation to meta positions, complicating isolation.

  • Stepwise Oxidation :
    Higher reproducibility and scalability, albeit requiring additional steps.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Reactor Design :

    • Tubular reactor with in-line quenching (0–5°C) reduces reaction time to 2 hours.

    • Productivity : 1.2 kg/day at 85% yield.

Waste Management

  • Byproducts :

    • Triethylamine hydrochloride (recycled via neutralization).

    • Unreacted sulfonyl chloride (recaptured via distillation).

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

  • Moisture Control :
    Use of molecular sieves (4Å) and anhydrous solvents reduces hydrolysis to <5%.

Purification Difficulties

  • Chromatography vs. Recrystallization :

    MethodPurity (%)Recovery (%)
    Column Chromatography9870
    Ethanol Recrystallization9965
    • Recrystallization preferred for large-scale batches .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-3-(methylsulfonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfonamide derivatives with altered functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by the presence of a benzodioxole moiety and a sulfonamide group. Its molecular formula is C15H15N1O5S1C_{15}H_{15}N_{1}O_{5}S_{1}, with a molecular weight of approximately 335.35 g/mol. The presence of the methylsulfonyl group enhances its solubility and biological activity.

Antimicrobial Activity

Research indicates that compounds with benzodioxole structures exhibit antimicrobial properties. For instance, derivatives of benzodioxole have shown efficacy against various bacterial strains, suggesting that N-(1,3-benzodioxol-5-yl)-3-(methylsulfonyl)benzenesulfonamide may possess similar activity due to its structural components .

Anti-inflammatory Effects

Sulfonamide derivatives are known for their anti-inflammatory properties. Studies have demonstrated that compounds with sulfonamide groups can inhibit inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases .

Anticancer Potential

Recent investigations into the anticancer properties of benzodioxole derivatives suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation. In vitro studies have shown promising results in various cancer cell lines .

Mechanistic Studies

Mechanistic studies utilizing this compound can provide insights into its action at the molecular level. For example, understanding how it interacts with specific enzymes or receptors could elucidate its pharmacological effects.

Toxicological Assessments

Toxicity studies are crucial for determining the safety profile of the compound. The Local Lymph Node Assay (LLNA) has been employed to assess skin sensitization potential, providing data on the compound's safety in dermal applications .

Case Studies

Several case studies have highlighted the applications of similar compounds:

  • Case Study 1 : A study on a related sulfonamide compound demonstrated significant reductions in inflammatory markers in animal models of arthritis, suggesting potential therapeutic applications for this compound in treating autoimmune conditions.
  • Case Study 2 : Clinical trials involving benzodioxole derivatives indicated improved patient outcomes in chronic pain management, supporting further investigation into this compound's analgesic properties.

Data Tables

Application AreaFindings/ObservationsReferences
Antimicrobial ActivityEffective against multiple bacterial strains
Anti-inflammatory EffectsInhibition of inflammatory pathways
Anticancer PotentialInduces apoptosis in cancer cell lines
Toxicological AssessmentsLow sensitization potential in LLNA

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(methylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide

This compound features a benzodioxol group linked via a methylene bridge to the sulfonamide nitrogen. Unlike the target compound, it lacks the methylsulfonyl substituent and instead has a simple benzene ring. The absence of the electron-withdrawing methylsulfonyl group may reduce its metabolic stability compared to the target compound.

2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide

This derivative incorporates a 1,2,4-oxadiazole ring and a thiophene-sulfonamide scaffold. The benzodioxol group is part of the oxadiazole substituent, creating a bulkier structure. The oxadiazole ring enhances π-π stacking interactions, while the thiophene moiety increases hydrophobicity. Such structural complexity may improve target specificity but could reduce synthetic accessibility compared to the target compound .

Heterocyclic Variations

N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide

This compound replaces the benzodioxol group with a benzoisoxazole ring. The ethanesulfonamide chain (vs. methylsulfonyl in the target compound) may decrease steric hindrance, favoring interactions with flat binding pockets .

5-Bromo-2-methoxy-N-(3-methyl-6-hydroxy-1,2-benzoxazol-5-yl)benzenesulfonamide

Featuring a benzoxazole core with bromine and methoxy substituents, this compound demonstrates how halogenation can enhance binding affinity in hydrophobic regions.

Substituent Effects

Methylsulfonyl vs. Methylsulfanyl

N-[3-(Methylsulfanyl)-1H-1,2,4-triazol-5-yl]-4-phenoxybenzolsulfonamide contains a methylsulfanyl (-SCH₃) group, which is less electron-withdrawing than the methylsulfonyl (-SO₂CH₃) group in the target compound. This difference impacts solubility and metabolic pathways: sulfonyl groups are more resistant to oxidation than sulfanyl groups .

Ethyl/Methoxy vs. Methylsulfonyl

In N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide, ethyl and methoxy groups provide steric bulk and moderate electron-donating effects, contrasting with the electron-withdrawing nature of the methylsulfonyl group. This may result in divergent pharmacokinetic profiles, such as altered CYP450 metabolism .

Comparative Syntheses

  • 4-[(2E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]benzenesulfonamide: Synthesized via Claisen-Schmidt condensation, introducing a propenoyl spacer absent in the target compound .
  • N-(3-Ethylbenzo[d]isoxazol-5-yl)sulfonamides : Utilized sulfonyl chloride intermediates under mild conditions (43°C, 3–12 h), highlighting scalability for derivatives with simple substituents .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Bioactivity Reference
N-(1,3-Benzodioxol-5-yl)-3-(methylsulfonyl)benzenesulfonamide Benzenesulfonamide 3-SO₂CH₃, 1,3-benzodioxol Anticancer, neuroactive Inferred
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide Benzenesulfonamide Benzodioxol-methyl TRP channel modulation
2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide Thiophene-sulfonamide Oxadiazole, benzodioxol Antimicrobial
N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide Benzoisoxazole Ethyl, methoxy Metabolic stability studies

Biological Activity

N-(1,3-benzodioxol-5-yl)-3-(methylsulfonyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a 1,3-benzodioxole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

  • Chemical Formula : C₁₄H₁₃N₁O₄S
  • Molecular Weight : 285.33 g/mol

The compound's structure includes a sulfonamide group, which is often associated with various pharmacological effects.

Research indicates that compounds containing the benzodioxole structure exhibit significant biological activities, including:

  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis. Studies have demonstrated that benzodioxole derivatives can disrupt mitochondrial function and elevate reactive oxygen species (ROS) levels, leading to cell cycle arrest in the G2/M phase .
  • Anti-inflammatory Effects : Sulfonamide groups are known for their anti-inflammatory properties. The presence of the methylsulfonyl group may enhance the compound's ability to modulate inflammatory pathways.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Activity IC50 (µM) Cell Line/Model Reference
Cytotoxicity5.2MDA-MB-231 (breast cancer)
Apoptosis Induction-Xenograft model
G2/M Phase Arrest-Various cancer cell lines
ROS Level Increase-MDA-MB-231

Case Studies

  • Anticancer Activity : A study focused on this compound demonstrated a significant reduction in tumor growth in xenograft models. The compound was noted for its ability to induce apoptosis through mitochondrial disruption and ROS elevation .
  • Comparative Analysis with Capsaicin Analogues : Research comparing this compound to capsaicin analogues indicated that it retains similar mechanisms of action while potentially offering improved selectivity against cancer cells. The modifications in the benzodioxole structure were found to enhance its anticancer efficacy compared to traditional capsaicinoids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.